

NP-1815-PX: A Technical Guide to its P2X4 Receptor Selectivity

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Compound of Interest

Compound Name: NP-1815-PX

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This in-depth technical guide provides a comprehensive overview of the selective P2X4 receptor antagonist, **NP-1815-PX**. The document details its selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways associated with P2X4 receptor activation.

Data Presentation: Selectivity Profile of NP-1815-PX

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor.^{[1][2]} Its selectivity has been demonstrated through a series of in vitro assays, with the following table summarizing its inhibitory activity (IC₅₀) against various human (h) and rat (r) P2X receptor subtypes.

Receptor Subtype	Species	IC50 (μM)	Reference
P2X4	Human	0.26	[2]
P2X1	Human	>30	[2]
P2X2	Human	7.3	[2]
P2X3	Rat	>30	[2]
P2X2/3	Human	>30	[2]
P2X5	-	Not Available	-
P2X6	-	Not Available	-
P2X7	Human	>30	[2]

Experimental Protocols

The characterization of **NP-1815-PX**'s selectivity for the P2X4 receptor primarily involves in vitro functional assays, such as calcium influx and electrophysiological recordings. These methods are crucial for determining the potency and selectivity of antagonist compounds.

Intracellular Calcium Influx Assay

This high-throughput assay is a primary screening method to assess the ability of a compound to inhibit P2X4 receptor function by measuring changes in intracellular calcium ($[Ca^{2+}]_i$) upon agonist stimulation.

2.1.1 Cell Culture and Preparation:

- **Cell Line:** Human embryonic kidney (HEK293) or human astrocytoma (1321N1) cells stably expressing the human P2X4 receptor are commonly used.
- **Culture Conditions:** Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

- **Cell Seeding:** For a 96-well plate format, cells are seeded at a density of 40,000 to 60,000 cells per well and incubated for 24-48 hours to form a confluent monolayer.

2.1.2 Dye Loading:

- **Indicator:** A calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM is used.
- **Loading Solution:** A 2X working solution of the dye (e.g., 4 μ M Fluo-4 AM) is prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02-0.04% Pluronic F-127 to aid in dye solubilization.
- **Incubation:** The cell culture medium is removed, and the cells are incubated with the dye loading solution for 45-60 minutes at 37°C or 90 minutes at room temperature, protected from light.
- **Washing:** The loading solution is aspirated, and the cells are washed twice with the assay buffer to remove extracellular dye.

2.1.3 Compound Incubation and Signal Measurement:

- **Antagonist Application:** The cells are pre-incubated with various concentrations of **NP-1815-PX** for 15-30 minutes.
- **Baseline Reading:** The plate is placed in a fluorescence microplate reader, and a stable baseline fluorescence is recorded.
- **Agonist Stimulation:** The P2X4 receptor agonist, typically ATP, is added to the wells at a concentration that elicits a submaximal response (EC80).
- **Data Acquisition:** The fluorescence intensity is continuously measured before and after agonist addition to capture the peak calcium response.

2.1.4 Data Analysis:

The inhibitory effect of **NP-1815-PX** is calculated as the percentage reduction in the ATP-induced calcium influx compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the antagonist's effect on the ion channel's properties by directly measuring the electrical currents flowing through the P2X4 receptors.

2.2.1 Cell Preparation:

HEK293 cells stably expressing the human P2X4 receptor are cultured on glass coverslips.

2.2.2 Recording Configuration:

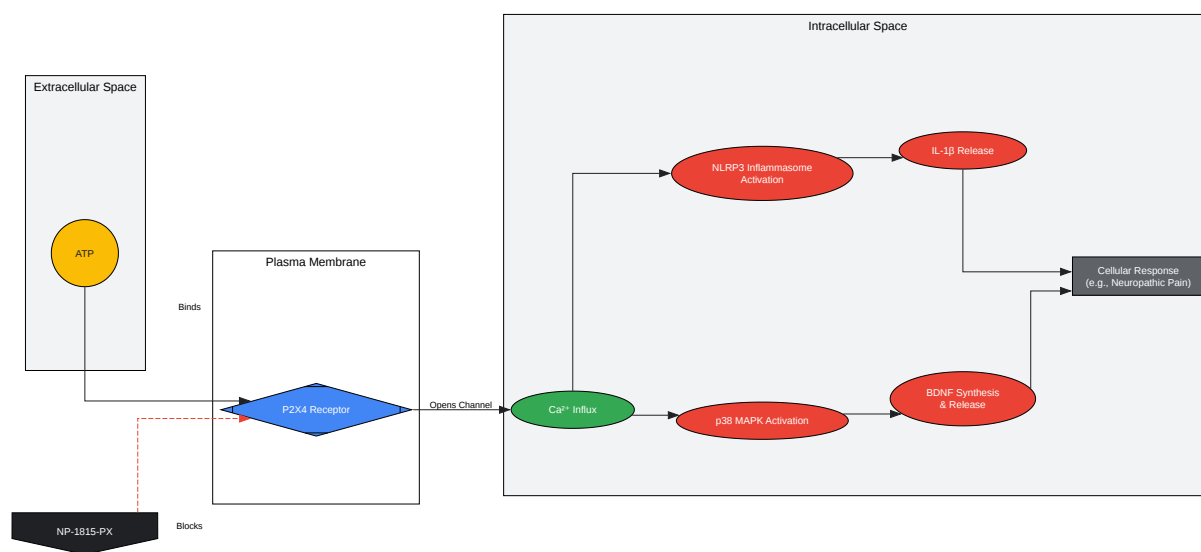
- **Setup:** Recordings are performed using a patch-clamp amplifier and an inverted microscope.
- **Pipettes:** Borosilicate glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.
- **Whole-Cell Configuration:** A high-resistance "giga-seal" is formed between the micropipette and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.

2.2.3 Current Measurement:

- **Agonist Application:** ATP is applied to the cell via a rapid perfusion system to evoke an inward current mediated by P2X4 receptors.
- **Antagonist Application:** To assess the inhibitory effect, **NP-1815-PX** is pre-applied for a set duration before being co-applied with ATP.
- **Data Analysis:** The peak amplitude of the ATP-evoked current in the absence and presence of **NP-1815-PX** is measured. The percentage of inhibition is calculated, and the IC50 value is determined from the concentration-response curve.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of **NP-1815-PX** and the P2X4 receptor.



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Caption: P2X4 receptor signaling pathway and the inhibitory action of **NP-1815-PX**.



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Caption: Experimental workflow for the screening and validation of P2X4 receptor antagonists.

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References

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